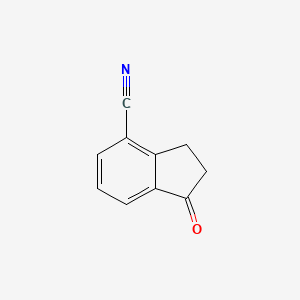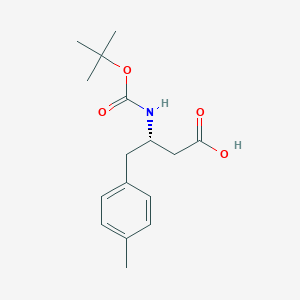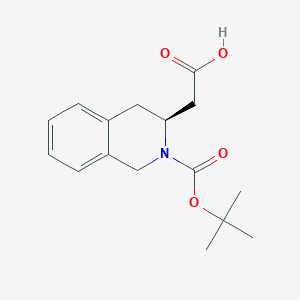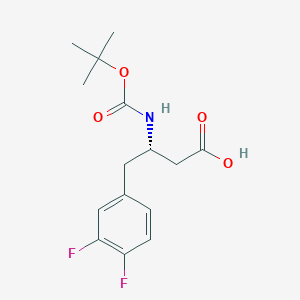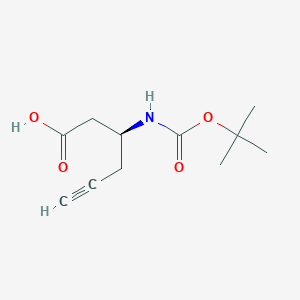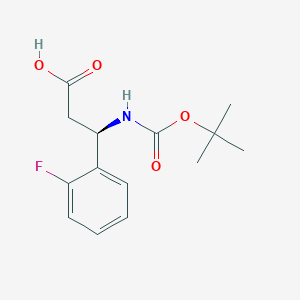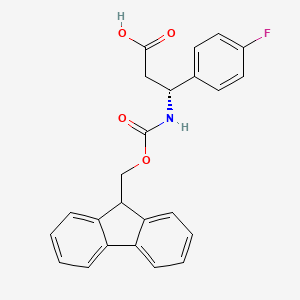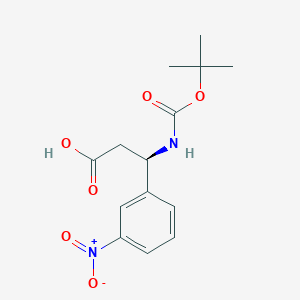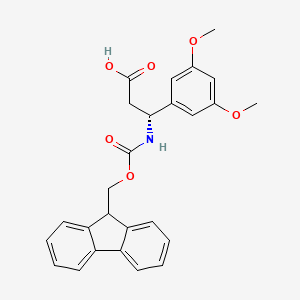
5-(4-Acetylphenyl)-2-furoic acid
Descripción general
Descripción
The compound of interest, 5-(4-Acetylphenyl)-2-furoic acid, is a derivative of furoic acid, which is a significant building block in organic synthesis. Furoic acid derivatives have been extensively studied due to their potential applications in various fields, including the synthesis of pharmaceuticals and materials for the polymer industry. The papers provided discuss the synthesis and properties of related furoic acid derivatives, which can offer insights into the behavior and potential applications of 5-(4-Acetylphenyl)-2-furoic acid.
Synthesis Analysis
The synthesis of furoic acid derivatives can be complex, involving multiple steps with varying yields. For instance, the synthesis of 2,5-furandicarboxylic acid (2,5-FDCA) from furoic acid involves a novel route starting from C5-based furfural, which includes bromination, esterification, carbonylation, and hydrolysis steps, achieving a total yield of 65% with high isolated yields in each step . Similarly, the synthesis of 4-Halo-5-hydroxyfuran-2(5H)-ones from 4-aryl-2,3-allenoic acids through sequential halolactonization-hydroxylation reactions has been reported, with moderate to good yields . These methods highlight the potential routes that could be adapted for the synthesis of 5-(4-Acetylphenyl)-2-furoic acid.
Molecular Structure Analysis
The molecular structure of furoic acid derivatives is crucial for their reactivity and properties. X-ray single-crystal diffraction studies have been used to establish the structures of synthesized compounds, such as 3-methyl-4-iodo-5-phenyl-5-hydroxyl-2(5H)-furanone . Understanding the molecular structure is essential for predicting the behavior of 5-(4-Acetylphenyl)-2-furoic acid in various chemical reactions and its potential applications.
Chemical Reactions Analysis
Furoic acid derivatives undergo a variety of chemical reactions. For example, the reduction of 5-substituted-2-furoic acids under controlled conditions followed by esterification can yield methyl 5-alkyl-2,5-dihydro-2-furoates as mixtures of cis- and trans-diastereoisomers . Additionally, the cyclization reaction of 2,3-allenoic acids in the presence of simple allenes catalyzed by palladium acetate can produce furan-2(5H)-one derivatives . These reactions demonstrate the versatility of furoic acid derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of furoic acid derivatives are influenced by their molecular structure. For instance, the spectroscopic properties of 2,5-dihydrofuroates show large long-range coupling constants and two high absorption maxima in the IR spectrum, which are indicative of the ester carbonyl group . These properties are important for the identification and application of these compounds in various fields. The reactivity of the derivatives, as seen in the cyclization reactions, also highlights the influence of the molecular structure on the chemical properties .
Aplicaciones Científicas De Investigación
Biocatalytic Production of 2,5-Furandicarboxylic Acid
2,5-Furandicarboxylic acid (FDCA) has garnered interest due to its potential as a sustainable alternative to petroleum-derived terephthalic acid for bio-based polymer production. Research has explored various synthesis methods, including biocatalysis, which offers benefits like mild conditions, cost-effectiveness, and environmental friendliness. Studies on the biocatalytic production of FDCA, focusing on enzymatic and whole-cell catalysis, are crucial for efficient production methods in the future (Yuan et al., 2019).
Synthesis of 5-Substituted-2,5-Dihydro-2-Furoic Acids
Research on the synthesis of 5-alkyl- and 5-aryl-2-furoic acids under Birch conditions has been conducted. This study found that these acids yield methyl 5-alkyl-2,5-dihydro-2-furoates as cis- and trans-diastereoisomers with interesting spectroscopic properties. Additionally, 5-aryl-2-furoic acids produced 5-arylpentanoate or 5-arylpent-3-enoate, indicating diverse applications in the field of organic synthesis (Masamune, Ono, & Matsue, 1975).
Catalytic Synthesis from Furoic Acid
The catalytic synthesis of 2,5-FDCA from furoic acid, as a transition from C5 to C6 derivatives in biomass utilization, is a significant development. This process involves bromination, esterification, carbonylation, and hydrolysis, offering a novel route to FDCA from furfural-derived furoic acid. This method is essential for the polymer industry, potentially replacing p-phthalic acid (Zhang et al., 2017).
High-Performance Liquid Chromatography in Honey Analysis
High-performance liquid chromatography has been used to identify 2-furoic acid and related compounds in honey and honeydew samples. This method is significant in analyzing the composition of natural products and understanding the chemical transformations in processed foods (Nozal et al., 2001).
Biosynthesis of Furan-Based Carboxylic Acids
The biosynthesis of furan-based carboxylic acids, including furoic acid, using recombinant Escherichia coli cells, highlights the potential of microbial processes in industrial applications. This research opens avenues for synthesizing value-added chemicals from biomass-derived furans (Wang, Gong, & He, 2020).
Safety and Hazards
Direcciones Futuras
Boronic acids, which are related to 5-(4-Acetylphenyl)-2-furoic acid, are increasingly utilized in diverse areas of research . They have potential applications in various sensing applications, biological labeling, protein manipulation and modification, separation, and the development of therapeutics . Copper-catalyzed asymmetric radical cyanation is also a potential future direction .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1-(4-acetylphenyl)imidazole and 4-acetylphenyl-substituted imidazolium salts, have been found to inhibit enzymes like carbonic anhydrase (hcas) and acetylcholinesterase (ache) . These enzymes play crucial roles in various physiological processes, including fluid balance and neurotransmission .
Mode of Action
Based on the action of structurally similar compounds, it may interact with its targets (like hcas and ache) and inhibit their activity . This inhibition could lead to changes in the physiological processes regulated by these enzymes .
Biochemical Pathways
For instance, hCAs are involved in maintaining pH and fluid balance in the body, while AChE is crucial for terminating synaptic transmission in the nervous system .
Pharmacokinetics
A compound with a similar structure, (3s)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid, is predicted to have high intestinal absorption and blood-brain barrier permeability .
Result of Action
Based on the action of structurally similar compounds, it may lead to changes in fluid balance and neurotransmission due to the inhibition of hcas and ache .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Propiedades
IUPAC Name |
5-(4-acetylphenyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-8(14)9-2-4-10(5-3-9)11-6-7-12(17-11)13(15)16/h2-7H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTWCUABWGGMNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366617 | |
| Record name | 5-(4-acetylphenyl)-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Acetylphenyl)-2-furoic acid | |
CAS RN |
52938-95-1 | |
| Record name | 5-(4-acetylphenyl)-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-acetylphenyl)furan-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



